- Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert -Butyldimethylsilyl Ethers, Synlett, 2019, 30(16), 1895-1898

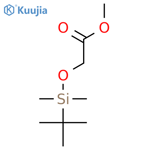

Cas no 96-35-5 (Methyl glycolate)

Methyl glycolate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 2-hydroxyacetate

- GLYCOLIC ACID METHYL ESTER

- HYDROXYACETIC ACID METHYL ESTER

- METHYL HYDROXYACETATE

- Aceticacid,hydroxy-,methylester

- hydroxy-aceticacimethylester

- Methyl ester of hydroxyacetic acid

- 2-hydroxyethanoate

- 2-Hydroxyacetic acid methyl ester

- Glycolic acid methyl

- Hydroxyacetic acid methyl

- Methyl glycolate

- Acetic acid, hydroxy-, methyl ester

- Glycolic acid, methyl ester

- Acetic acid, 2-hydroxy-, methyl ester

- Methyl glycolate, 98%

- GSJFXBNYJCXDGI-UHFFFAOYSA-N

- 7G7R729EJ0

- methyl2-hydroxyethanoate

- Methyl 2-hydroxyethanoate

- KSC487I2T

- hydroxy-acetic acid methyl ester

- Acetic acid, hydroxy-, methyl ester (9CI)

- Glycolic acid, methyl ester (6CI, 7CI, 8CI)

- NSC 27786

- methyl2-hydroxyacetate

- CS-W004068

- UNII-7G7R729EJ0

- AKOS005716966

- F0001-2294

- Acetic acid, 2hydroxy, methyl ester

- Glycolic acid, methyl ester (8CI)

- STR00937

- W-100143

- DTXCID4048981

- NSC-27786

- 124238-96-6

- STL141090

- SY003097

- NS00020244

- MFCD00004667

- BP-13422

- NSC27786

- DTXSID3059131

- G0199

- BBL009725

- SB83763

- DB-001049

- Q27894348

- Acetic acid, hydroxy, methyl ester

- EINECS 202-502-7

- EN300-42324

- 96-35-5

-

- MDL: MFCD00004667

- Inchi: 1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3

- Chave InChI: GSJFXBNYJCXDGI-UHFFFAOYSA-N

- SMILES: O=C(CO)OC

- BRN: 1699571

Propriedades Computadas

- Massa Exacta: 90.03170

- Massa monoisotópica: 90.032

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 2

- Complexidade: 50

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: -0.5

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 46.5

Propriedades Experimentais

- Cor/Forma: Colorless liquid.

- Densidade: 1.167 g/mL at 25 °C(lit.)

- Ponto de Fusão: 149-151 ºC

- Ponto de ebulição: 149-151 °C(lit.)

- Ponto de Flash: Fahrenheit: 152.6 ° f

Celsius: 67 ° c - Índice de Refracção: n20/D 1.417(lit.)

- Coeficiente de partição da água: Miscible with water.

- PSA: 46.53000

- LogP: -0.84830

- Pressão de vapor: 17 mmHg ( 52 °C)

- Solubilidade: Not determined

Methyl glycolate Informações de segurança

- Pedir:warning

- Palavra de Sinal:None

- Declaração de perigo: H227

- Declaração de Advertência: P210-P280-P403+P235-P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38: irritating to eyes, respiratory tract and skin.

- Instrução de Segurança: S23-S24/25

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- TSCA:Yes

- Condição de armazenamento:Sealed in dry,2-8°C

- Grupo de Embalagem:I; II; III

Methyl glycolate Dados aduaneiros

- Dados aduaneiros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Methyl glycolate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W004068-1kg |

Methyl 2-hydroxyacetate |

96-35-5 | 99.54% | 1kg |

$145.0 | 2022-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17870-25g |

Methyl glycolate, 98% |

96-35-5 | 98% | 25g |

¥1436.00 | 2023-02-27 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0199-500G |

Methyl Glycolate |

96-35-5 | >98.0%(GC) | 500g |

¥1590.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D540862-500g |

Methyl Glycolate |

96-35-5 | 97% | 500g |

$380 | 2024-06-05 | |

| eNovation Chemicals LLC | D540862-1kg |

Methyl Glycolate |

96-35-5 | 97% | 1kg |

$550 | 2024-06-05 | |

| Chemenu | CM256014-1000g |

Methyl 2-hydroxyacetate |

96-35-5 | 98% | 1000g |

$61 | 2024-07-18 | |

| eNovation Chemicals LLC | D780958-500g |

Methyl Glycolate |

96-35-5 | 98% | 500g |

$115 | 2023-09-03 | |

| eNovation Chemicals LLC | D780958-1000g |

Methyl Glycolate |

96-35-5 | 98% | 1000g |

$135 | 2024-07-20 | |

| Life Chemicals | F0001-2294-2.5g |

Methyl Glycolate |

96-35-5 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013016-5g |

Methyl glycolate |

96-35-5 | 98% | 5g |

¥28 | 2024-07-19 |

Methyl glycolate Método de produção

Método de produção 1

1.2 Reagents: Sodium hydroxide

Método de produção 2

- Metal complex coordinated with two different structural phosphineamine ligands for hydrogenation of alcohols from industrial catalytic esters, and its preparation method, China, , ,

Método de produção 3

- Ruthenium complexes with N-functionalized secondary amino ligands: a new class of catalysts toward efficient hydrogenation of esters, Dalton Transactions, 2019, 48(7), 2290-2294

Método de produção 4

- Preparation method of metal complex catalyst for preparation of alcohol by catalytic hydrogenation of carbonyl derivative, China, , ,

Método de produção 5

1.2 Solvents: Methanol

- Effect of Ti on Ag catalyst supported on spherical fibrous silica for partial hydrogenation of dimethyl oxalate, Applied Surface Science, 2019, 466, 592-600

Método de produção 6

1.2 Reagents: Hydrogen Solvents: Methanol ; 1.5 MPa, 220 °C

- Selective Hydrogenation of Dimethyl Oxalate to Methyl Glycolate over Boron-Modified Ag/SiO2 Catalysts, ACS Omega, 2022, 7(45), 41224-41235

Método de produção 7

- High activity and selectivity of Ag/SiO2 catalyst for hydrogenation of dimethyl oxalate, Chemical Communications (Cambridge, 2010, 46(24), 4348-4350

Método de produção 8

- Suitable ligands for homogeneous ruthenium-catalyzed hydrogenolysis of esters, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 185-192

Método de produção 9

Método de produção 10

Método de produção 11

Método de produção 12

1.2 Reagents: Dimethyl carbonate , Hydrogen ; 3 MPa, 240 °C

- Method for preparation of glycolate, China, , ,

Método de produção 13

Método de produção 14

1.2 24 h, 1.2 MPa, 190 °C

- Method for preparing glycolic acid or glycolate from formaldehyde and carbon monoxide, China, , ,

Método de produção 15

Método de produção 16

Método de produção 17

Método de produção 18

- Highly enantiopure (tert-butyldiphenylsilyloxymethyl)oxiranes from barium carbonate, Synthetic Communications, 1998, 28(20), 3727-3741

Método de produção 19

- Broensted Acidic Ionic Liquids as Efficient and Recyclable Catalysts for the Carbonylation of Formaldehyde, Catalysis Letters, 2012, 142(1), 81-86

Método de produção 20

1.2 2 h, 70 °C

- Highly effective synthesis of methyl glycolate with heteropolyacids as catalysts, Catalysis Communications, 2009, 10(5), 678-681

Método de produção 21

Methyl glycolate Raw materials

- Polyoxymethylene

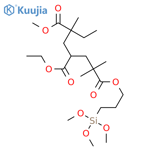

- 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester

- Methyl 2-(Benzyloxy)acetate

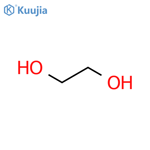

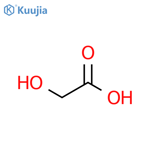

- 2-hydroxyacetic acid

- Glyoxal

Methyl glycolate Preparation Products

Methyl glycolate Literatura Relacionada

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos orgânicos e derivados Ácidos carboxílicos e derivados ésteres carboxílicos

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos orgânicos e derivados Ácidos carboxílicos e derivados Derivados do ácido carboxílico ésteres carboxílicos

96-35-5 (Methyl glycolate) Produtos relacionados

- 105-34-0(methyl 2-cyanoacetate)

- 79-20-9(Methyl acetate)

- 3976-69-0(Methyl (R)-(-)-3-hydroxybutyrate)

- 42558-54-3(Methyl 4-methyl-3-oxopentanoate)

- 9003-21-8(POLY(METHYL ACRYLATE))

- 1086381-99-8(4-Bromo-2-phenylpyrimidine)

- 10177-08-9(2-Hydroxy-5-phenylnicotinic acid)

- 2137997-13-6(2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylbenzene-1-carboximidamide)

- 1779957-77-5(1-2-(2,3-dihydro-1-benzofuran-5-yl)ethylcyclopropan-1-amine)

- 1214373-05-3(2-Chloro-4-(trifluoromethoxy)biphenyl)